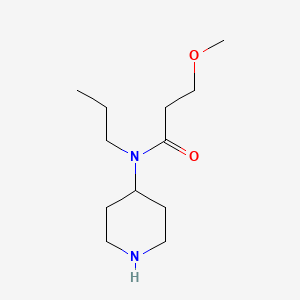

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide

Description

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

3-methoxy-N-piperidin-4-yl-N-propylpropanamide |

InChI |

InChI=1S/C12H24N2O2/c1-3-9-14(12(15)6-10-16-2)11-4-7-13-8-5-11/h11,13H,3-10H2,1-2H3 |

InChI Key |

BBFFIHNGPSIXGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1CCNCC1)C(=O)CCOC |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route Based on Piperidine Amines Protection and Alkylation

A robust method for preparing intermediates related to this compound involves:

Step 1: Selective Protection of Primary Amine

- Starting with 4-aminopiperidine, selective protection of the primary amine is achieved using benzophenone to form an N-(diphenylmethylene) piperidin-4-amine intermediate.

- This protection exploits the different chemical properties of primary versus secondary amines.

- The reaction is performed in toluene under reflux with a molar ratio of 4-aminopiperidine to benzophenone of 1:1 to 1.2.

- Catalysts or drying agents such as BF3·Et2O and molecular sieves are used to facilitate the reaction.

- The intermediate is purified by recrystallization from an ethanol/heptane solvent mixture.

Step 2: Alkylation of the Secondary Amine

- The protected intermediate is treated with a base (alkali) in tetrahydrofuran (THF) at 0°C to deprotonate the free secondary amine.

- Then, 3-methoxypropyl bromide (or related alkyl bromide) is added in 1.1 to 1.5 equivalents.

- The mixture is stirred at room temperature for 3–5 hours to allow alkylation of the secondary amine.

Step 3: Deprotection

- Acidic conditions (10% aqueous hydrochloric acid) are used to remove the benzophenone protecting group.

- The reaction mixture is extracted with ethyl acetate, and benzophenone is recovered from the organic phase.

- The aqueous phase is basified (pH 13-14) with sodium hydroxide or potassium hydroxide and extracted with dichloromethane.

- The final product, 1-(3-methoxypropyl)-4-piperidinamine, is isolated after drying and concentration.

- The overall yield for the intermediate amine is reported around 69–81%, with purity exceeding 97% by gas chromatography (GC) analysis.

Table 1: Summary of Key Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Protection | 4-aminopiperidine + benzophenone, toluene, reflux 8-10 h | 69–78 | - | Recrystallization purification |

| Alkylation | Intermediate + base + 3-methoxypropyl bromide, THF, 0°C to RT, 3-5 h | - | - | Alkylation of secondary amine |

| Deprotection | 10% HCl aqueous, then basification and extraction | 67–81 | 97+ | Benzophenone recovered and recycled |

Alternative Preparation via Condensation of Substituted Piperidinyl Amines

Another approach involves synthesizing 4-N-substituted-1-(3-methoxypropyl)-4-piperidinamine derivatives as precursors, which can be further converted to the target compound.

Synthesis of 4-N-Substituted-1-(3-methoxypropyl)-4-piperidinamine

- React 4-N-substituted aminopiperidines (e.g., 4-N-benzyloxycarbonyl- or 4-N-acetyl-aminopiperidine) with 1-bromo-3-methoxypropane in the presence of a base such as potassium carbonate or sodium carbonate.

- The reaction is typically performed in acetone or acetonitrile under reflux for 5–6 hours.

- After reaction completion, the mixture is concentrated under reduced pressure, water is added, and the product is isolated by filtration and drying.

- For acetyl-protected intermediates, treatment with 15% potassium hydroxide in ethanol under reflux for 3 hours removes the acetyl group.

- The product is extracted with dichloromethane and concentrated to yield 1-(3-methoxypropyl)-4-piperidinamine.

- Benzyl carbamate (Cbz) protected intermediates: ~81.5% yield.

- Acetyl protected intermediates: ~79% yield.

- Deprotected amines: ~67% yield.

Table 2: Preparation of 4-N-Substituted-1-(3-methoxypropyl)-4-piperidinamine

| Compound | Starting Material Amount | Base Used | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 4-N-benzyloxycarbonyl-1-(3-methoxypropyl)-4-piperidinamine | 0.1 mol 4-Cbz-aminopiperidine | K2CO3 (0.1 mol) | Acetone | 5 h reflux | 81.49 | White solid, purified by filtration |

| 4-N-acetyl-1-(3-methoxypropyl)-4-piperidinamine | 0.015 mol 4-acetylaminopiperidine | Na2CO3 (0.015 mol) | Acetonitrile | 6 h reflux | 78.82 | White solid |

| Deprotected 1-(3-methoxypropyl)-4-piperidinamine | From acetyl derivative | 15% KOH in EtOH | Reflux | 3 h | 67.05 | Oil, isolated by extraction |

Data compiled from patent CN102295594B (2011).

Analytical and Research Outcomes

- Mass spectrometry (MS) analysis confirms molecular ion peaks at m/z 173.18 ([M+H]+) for 1-(3-methoxypropyl)-4-piperidinamine derivatives.

- Purity assessments by gas chromatography (GC) show values above 97% for the key intermediates.

- The protecting group removal step is efficient and allows recovery and reuse of benzophenone, enhancing industrial applicability.

- The synthetic routes demonstrate scalability and reproducibility suitable for pharmaceutical intermediate production.

Summary Table of Preparation Methods

| Method | Key Steps | Protecting Group | Alkylating Agent | Base Used | Solvent(s) | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|---|

| Benzophenone Protection Route | Protection → Alkylation → Deprotection | Benzophenone | 3-methoxypropyl bromide | Alkali (e.g., NaH, KOH) | Toluene, THF, EtOAc | 67–81 | Protecting group recycled; industrial scale feasible |

| N-Substituted Piperidine Route | Condensation of substituted piperidine with alkyl bromide | Cbz or Acetyl | 1-bromo-3-methoxypropane | K2CO3 or Na2CO3 | Acetone, Acetonitrile | 67–81 | Deprotection step needed for free amine |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide is a chemical compound with the molecular formula and a molecular weight of 228.33 g/mol. It features a propanamide structure substituted with a methoxy group and a piperidine moiety, which contributes to its potential biological activity. The compound is identified by its CAS number 1584019-95-3 and is categorized under various chemical databases, including PubChem and Chemsrc.

Potential Applications

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide has potential applications in pharmaceutical development as a lead compound for developing new drugs. Interaction studies are crucial for understanding how 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide interacts with biological systems. Preliminary studies could involve assessing its binding affinity to target receptors and evaluating its effects on cellular function. Such studies will help elucidate its mechanism of action and therapeutic potential.

The uniqueness of 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide lies in its specific methoxy group placement and propanamide structure, which may confer distinct pharmacological properties compared to other piperidine derivatives. Its potential interactions within neurotransmitter systems could lead to novel therapeutic applications not explored by similar compounds.

Chemical Properties and Reactions

The chemical behavior of 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide can be characterized by its ability to participate in various reactions typical of amides and ethers. Key reactions include:

- Hydrolysis : Cleavage of the amide bond under acidic or basic conditions.

- Esterification : Reaction of the methoxy group with carboxylic acids to form esters.

- Alkylation : Introduction of alkyl groups onto the nitrogen atom of the piperidine ring.

- Oxidation : Oxidation using oxidizing agents.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Structural Comparison with Similar Compounds

Several compounds share structural similarities with 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide. The table below compares some of these compounds, highlighting their unique features:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine | Potent dopamine reuptake inhibitor; developed for cocaine addiction treatment | |

| 2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide | Similar amide structure; focuses on different methyl substitution | |

| N-[1-(3,3-Diphenyl-propyl)-piperidin-4-YL]-2-(4-methoxy-phenyl)acetamide | Larger diphenyl substitution; potential for unique biological activity |

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide

- CAS Number : 1584019-95-3

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

Structural Features :

This compound comprises a piperidin-4-yl core substituted with a methoxypropylamide group (N-propylpropanamide with a methoxy substituent at the 3-position). The piperidine ring and propylamide chain confer both lipophilic and hydrogen-bonding properties, which are critical for pharmacokinetic behavior.

Applications :

While explicit pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., piperidine-based carboxamides) are often explored as intermediates in pharmaceutical synthesis or as ligands for central nervous system targets .

Structural Analogues

Table 1: Key Structural and Molecular Comparisons

Key Differences and Implications

Substituent Complexity: The target compound has a simpler structure compared to N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (), which includes a bulky phenyl group. This may enhance the latter’s binding affinity but reduce solubility .

Their indole-piperidine scaffolds suggest a distinct mechanism of action . The ethoxy-hydroxypropyl substituent in ’s compound introduces additional hydrogen-bonding sites, which could modulate blood-brain barrier penetration compared to the methoxypropylamide group in the target compound.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to those in (e.g., propionic anhydride-mediated acylation of piperidine derivatives). However, yields for structurally complex analogs (e.g., N-benzyl carfentanil analogs) are often lower (26–61%), highlighting challenges in scaling production .

Physicochemical and Pharmacokinetic Trends

- Lipophilicity : The target compound’s logP (estimated via molecular weight and substituents) is lower than phenyl-substituted analogs () but higher than pyridine derivatives (), suggesting intermediate membrane permeability.

- Metabolic Stability : Piperidine rings are susceptible to CYP450 oxidation, whereas pyridine derivatives () may exhibit greater metabolic resistance due to aromatic stabilization.

Biological Activity

3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide is a synthetic compound characterized by its unique structure, which includes a methoxy group and a piperidine moiety. This compound has garnered attention for its potential biological activity, particularly in pharmacological contexts. Understanding its biological properties is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide is , with a molecular weight of approximately 228.33 g/mol. The structural features contribute to its interaction with biological systems, notably through mechanisms involving neurotransmitter systems.

Preliminary studies suggest that 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide may interact with various receptors in the central nervous system. Its structural similarity to other piperidine derivatives indicates potential effects on dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Neurotransmitter Modulation : Similar compounds have shown potential as dopamine reuptake inhibitors, which may position 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide as a candidate for treating conditions like depression or anxiety.

- Antidepressant Effects : Initial studies indicate that compounds with similar structures can exhibit antidepressant-like effects in animal models, suggesting that further research into this compound's effects on mood disorders is warranted.

Comparative Analysis

To better understand the uniqueness of 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine | Structure | Potent dopamine reuptake inhibitor; developed for cocaine addiction treatment. |

| 2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide | Structure | Similar amide structure; focuses on different methyl substitution. |

| N-[1-(3,3-Diphenyl-propyl)-piperidin-4-YL]-2-(4-methoxy-phenyl)acetamide | Structure | Larger diphenyl substitution; potential for unique biological activity. |

The unique methoxy group placement in 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide may confer distinct pharmacological properties compared to these other compounds.

Q & A

Basic: What synthetic routes are recommended for preparing 3-Methoxy-N-(piperidin-4-YL)-N-propylpropanamide, and how are intermediates characterized?

Methodological Answer:

A common approach involves reacting piperidin-4-amine derivatives with propionic anhydride under reflux conditions, followed by purification via solvent extraction (e.g., CHCl₃) and acid-base workup. For example, in analogous piperidine-propanamide syntheses, intermediates are characterized using 1H/13C NMR (e.g., aromatic protons at δ 7.40–7.24, methoxy groups at δ 3.78) and GC/MS (e.g., molecular ion peaks matching calculated masses) to confirm structural integrity . Yield optimization often requires controlled anhydride stoichiometry and inert atmospheres (e.g., argon) to prevent side reactions .

Basic: How should researchers validate the purity and structural identity of this compound?

Methodological Answer:

- Chromatography : Use HPLC (≥98% purity criteria) with reverse-phase columns and UV detection .

- Spectroscopy :

- 1H NMR : Compare observed shifts (e.g., methoxy protons at δ ~3.7–3.8, piperidine CH₂ groups at δ 2.2–2.8) to literature data for similar piperidine-propanamides .

- Mass Spectrometry : Confirm molecular weight (e.g., calculated vs. observed [M+H]+ ions) .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Basic: What safety protocols are critical during handling and disposal?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Management : Neutralize reaction residues with aqueous ammonia/ice mixtures before disposal. Collect organic waste in halogen-resistant containers for incineration .

- Emergency Measures : For spills, adsorb with inert materials (e.g., vermiculite) and avoid water to prevent solvent spread .

Advanced: How can computational methods optimize reaction conditions for higher yields?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction energetics and identify rate-limiting steps .

- Factorial Design : Apply 2^k factorial experiments to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, varying propionic anhydride equivalents (1.5–2.5 eq) and reflux times (6–18 h) can identify optimal conditions .

- Machine Learning : Train models on historical reaction data (e.g., yields, solvent choices) to predict ideal conditions for novel analogs .

Advanced: How should conflicting data from NMR and mass spectrometry be resolved?

Methodological Answer:

- Contradiction Analysis :

- NMR Impurities : Check for residual solvents (e.g., CHCl₃ at δ 7.26) or unreacted starting materials (e.g., piperidine amines). Use deuterated solvents for baseline correction .

- MS Adducts : Differentiate [M+H]+ and [M+Na]+ peaks. Employ high-resolution MS (HRMS) to resolve isotopic patterns .

- Cross-Validation : Synthesize a reference standard (e.g., via alternative routes) and compare spectral data .

Advanced: What strategies mitigate solvent effects on reaction selectivity?

Methodological Answer:

- Solvent Screening : Test polar aprotic (e.g., DMF, DMSO) vs. non-polar (e.g., toluene) solvents to assess nucleophilicity of piperidine intermediates. For example, DMF may enhance acylation but risk carbamate byproducts .

- Green Chemistry : Replace hazardous solvents (e.g., CHCl₃) with biodegradable alternatives (e.g., 2-MeTHF) while monitoring reaction kinetics via in situ IR .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide in biphasic systems to improve interfacial reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.